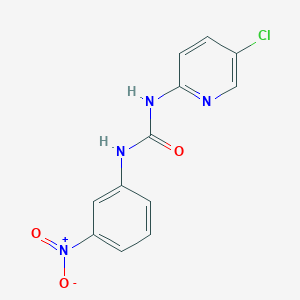
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea, also known as NPC-1161B, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies as a potential drug candidate for treating several diseases.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea exerts its biological effects by inhibiting various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling pathways. It has also been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth and proliferation of cancer cells, improve insulin sensitivity, and reduce the aggregation of amyloid beta peptides. However, more research is needed to fully understand the effects of this compound on the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various studies as a potential drug candidate for treating several diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting further studies.
Future Directions
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea. One area of research could be to further investigate its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on the body. Finally, further studies are needed to evaluate the potential toxicity of this compound and its safety for use in humans.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea can be synthesized through a simple reaction between 5-chloro-2-pyridinamine and 3-nitrobenzoyl isocyanate. The reaction takes place in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has shown promising results as a potential inhibitor of several cancer cell lines. In diabetes research, this compound has been shown to improve insulin sensitivity in animal models. In Alzheimer's disease research, this compound has been studied for its potential to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-4-5-11(14-7-8)16-12(18)15-9-2-1-3-10(6-9)17(19)20/h1-7H,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHTXFDDLSSFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
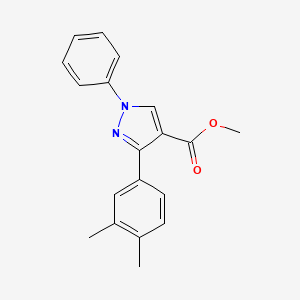
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
![2-[(3-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)
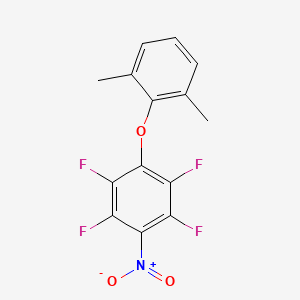
![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)


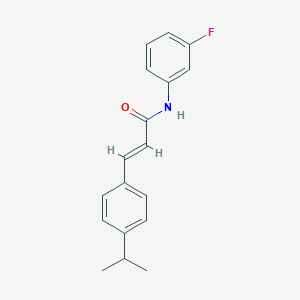
hydrazone](/img/structure/B5766115.png)
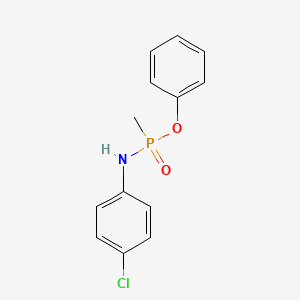
![1-phenylethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5766135.png)